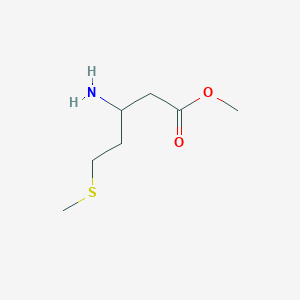
Methyl 3-amino-5-(methylthio)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-5-(methylsulfanyl)pentanoate is an organic compound with a unique structure that includes an amino group, a methylsulfanyl group, and a pentanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-5-(methylsulfanyl)pentanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the alkylation of a precursor compound with methyl iodide in the presence of a base such as potassium hydroxide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-(methylsulfanyl)pentanoate undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Various alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Methyl 3-amino-5-(methylsulfanyl)pentanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which methyl 3-amino-5-(methylsulfanyl)pentanoate exerts its effects depends on its interactions with molecular targets. The amino group can form hydrogen bonds, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can influence the compound’s binding to enzymes, receptors, or other biomolecules, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-5-methylisoxazole: Similar in structure but with an isoxazole ring.
Methyl 3-amino-5-methylthiazole: Contains a thiazole ring instead of a pentanoate ester.
Uniqueness
Methyl 3-amino-5-(methylsulfanyl)pentanoate is unique due to the presence of both an amino group and a methylsulfanyl group on a pentanoate ester backbone.
Properties
Molecular Formula |
C7H15NO2S |
|---|---|
Molecular Weight |
177.27 g/mol |
IUPAC Name |
methyl 3-amino-5-methylsulfanylpentanoate |
InChI |
InChI=1S/C7H15NO2S/c1-10-7(9)5-6(8)3-4-11-2/h6H,3-5,8H2,1-2H3 |
InChI Key |
VEJHYZCKDPMOAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(CCSC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















